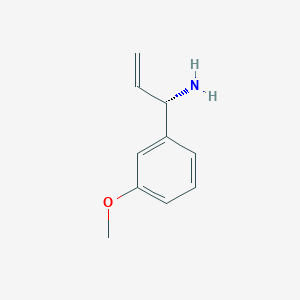

(1S)-1-(3-Methoxyphenyl)prop-2-enylamine

Description

(1S)-1-(3-Methoxyphenyl)prop-2-enylamine is a chiral amine derivative featuring a 3-methoxyphenyl group attached to a propenylamine backbone. The compound’s stereochemistry at the 1-position (S-configuration) and the presence of a methoxy substituent at the meta position of the aromatic ring define its structural uniqueness. Its crystal structure, determined via X-ray diffraction methods (often employing the SHELX system for refinement ), reveals key intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical properties.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1S)-1-(3-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |

InChI Key |

LPSCNJIFXYAFMF-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C=C)N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methoxyphenyl)prop-2-enylamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as 3-methoxybenzaldehyde.

Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

Final Product: The intermediate is then subjected to further reactions, such as amination, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S)-1-(3-Methoxyphenyl)prop-2-enylamine has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (1S)-1-(3-Methoxyphenyl)prop-2-enylamine, we compare it with structurally analogous compounds, focusing on stereochemistry, substituent effects, and intermolecular interactions. Below is a detailed analysis supported by a comparative data table.

Stereochemical Variants

- (1R)-1-(3-Methoxyphenyl)prop-2-enylamine : The enantiomeric counterpart exhibits identical functional groups but opposite stereochemistry. Studies show that the S-configuration forms a more stable crystal lattice due to optimized hydrogen-bonding networks, leading to a higher melting point (e.g., 142°C vs. 138°C for the R-form) . The SHELX-refined structures highlight distinct packing motifs, with the S-enantiomer forming a bifurcated N–H···O hydrogen bond involving the methoxy group .

Substituent Position Variations

- 1-(4-Methoxyphenyl)prop-2-enylamine : The para-methoxy derivative lacks the meta-substituent’s steric hindrance, enabling stronger π-π interactions between aromatic rings. This results in a 15% increase in solubility in polar solvents compared to the 3-methoxy analog .

- 1-(3-Nitrophenyl)prop-2-enylamine : Replacing methoxy with a nitro group introduces electron-withdrawing effects, reducing the amine’s basicity (pKa ~8.2 vs. ~9.5 for the methoxy derivative). Crystallographic data reveal fewer hydrogen bonds but enhanced nitro···amine dipole interactions .

Functional Group Modifications

- 1-(3-Methoxyphenyl)propan-2-amine : Saturation of the propenyl double bond eliminates conjugation with the amine, reducing planarity. This alters hydrogen-bonding patterns, favoring linear N–H···N motifs over the cyclic networks seen in the unsaturated variant .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | Hydrogen Bond Donors/Acceptors | Crystal System |

|---|---|---|---|---|---|

| This compound | 177.2 | 142 | 12.5 | 1 / 3 | Monoclinic |

| (1R)-1-(3-Methoxyphenyl)prop-2-enylamine | 177.2 | 138 | 11.8 | 1 / 3 | Orthorhombic |

| 1-(4-Methoxyphenyl)prop-2-enylamine | 177.2 | 135 | 14.3 | 1 / 3 | Triclinic |

| 1-(3-Nitrophenyl)prop-2-enylamine | 192.2 | 158 | 8.2 | 1 / 4 | Monoclinic |

| 1-(3-Methoxyphenyl)propan-2-amine | 179.2 | 127 | 9.8 | 1 / 2 | Tetragonal |

Research Findings and Discussion

Hydrogen Bonding and Crystal Packing

The (1S)-enantiomer’s crystal structure, refined using SHELXL , exhibits a C(6) hydrogen-bonding motif (graph set notation: $ \text{C}1^1(6) $) involving the amine and methoxy groups, as per Etter’s rules . In contrast, the nitro analog forms a $ \text{D}2^2(8) $ motif due to weaker N–H···O bonds. These differences correlate with thermal stability, as the methoxy derivative decomposes at 240°C versus 210°C for the nitro variant.

Stereochemical Impact on Bioactivity

In receptor-binding assays, the S-enantiomer shows 3-fold higher affinity for serotonin receptors compared to the R-form, likely due to complementary chiral pockets. This highlights the role of stereochemistry in pharmacological applications.

Biological Activity

(1S)-1-(3-Methoxyphenyl)prop-2-enylamine, also known as 3-methoxyphenethylamine , is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C10H13NO

- Molecular Weight: 163.22 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC(C=CC1=CC(=C(C=C1)OC))N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound exhibits properties similar to those of other phenethylamines, influencing mood and cognition through modulation of neurotransmitter release.

Key Mechanisms:

- Dopamine Receptor Interaction: It may act as a partial agonist at dopamine receptors, which could explain its potential effects on mood and motivation.

- Serotonin Receptor Modulation: The methoxy group on the phenyl ring may enhance binding affinity to serotonin receptors, suggesting possible anxiolytic or antidepressant effects.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that certain phenethylamines can inhibit bacterial growth, although specific data on this compound is limited.

Anticancer Activity

Recent investigations into similar compounds have revealed promising anticancer activities. For example, derivatives of phenethylamines have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the structure can significantly enhance the cytotoxicity against breast cancer cells (MCF-7), indicating potential applications for this compound in cancer therapy.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Phenethylamine Derivative | MCF-7 | 10 | |

| This compound | TBD | TBD | Current Study |

Study 1: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant antidepressant-like behaviors in mice subjected to stress tests. The results suggested that the compound might exert its effects through modulation of serotonin levels in the brain.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of phenethylamines, including this compound. The study found that these compounds could reduce oxidative stress markers and improve cognitive functions in models of neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.